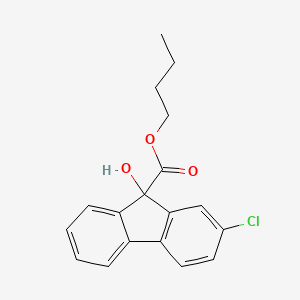![molecular formula C11H8F3NO B13710334 2-[4-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13710334.png)
2-[4-(Trifluoromethoxy)phenyl]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Trifluoromethoxy)phenyl]pyrrole is an organic compound that features a pyrrole ring substituted with a 4-(trifluoromethoxy)phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethoxy)phenyl]pyrrole typically involves the reaction of 4-(trifluoromethoxy)phenylboronic acid with a suitable pyrrole precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a base under mild conditions . The reaction proceeds efficiently, yielding the desired product with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Trifluoromethoxy)phenyl]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole or phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-[4-(Trifluoromethoxy)phenyl]pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as electrochromic devices.
Wirkmechanismus
The mechanism by which 2-[4-(Trifluoromethoxy)phenyl]pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Used in similar synthetic applications.
Polydithienylpyrroles: These compounds also contain the trifluoromethoxy group and exhibit unique electrochromic properties.
Uniqueness
2-[4-(Trifluoromethoxy)phenyl]pyrrole is unique due to the combination of the pyrrole ring and the trifluoromethoxyphenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H8F3NO |
|---|---|
Molekulargewicht |
227.18 g/mol |
IUPAC-Name |
2-[4-(trifluoromethoxy)phenyl]-1H-pyrrole |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7,15H |
InChI-Schlüssel |
BFCYFTGJBKCBND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1)C2=CC=C(C=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710322.png)



